REACTION_SMILES
|
[C:1](=[O:2])([OH:3])[O-:4].[CH2:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[O:22][C:23](=[O:24])[Cl:25].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Na+:5].[OH2:26].[OH:6][CH:7]1[CH2:8][NH:9][CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1>>[OH:6][CH:7]1[CH2:8][N:9]([C:23]([O:22][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:24])[CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(O)CN1C(=O)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([OH:3])[O-:4].[CH2:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[O:22][C:23](=[O:24])[Cl:25].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Na+:5].[OH2:26].[OH:6][CH:7]1[CH2:8][NH:9][CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1>>[OH:6][CH:7]1[CH2:8][N:9]([C:23]([O:22][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:24])[CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(O)CN1C(=O)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([OH:3])[O-:4].[CH2:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[O:22][C:23](=[O:24])[Cl:25].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Na+:5].[OH2:26].[OH:6][CH:7]1[CH2:8][NH:9][CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1>>[OH:6][CH:7]1[CH2:8][N:9]([C:23]([O:22][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:24])[CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(O)CN1C(=O)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([OH:3])[O-:4].[CH2:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[O:22][C:23](=[O:24])[Cl:25].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Na+:5].[OH2:26].[OH:6][CH:7]1[CH2:8][NH:9][CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1>>[OH:6][CH:7]1[CH2:8][N:9]([C:23]([O:22][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:24])[CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(O)CN1C(=O)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([OH:3])[O-:4].[CH2:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[O:22][C:23](=[O:24])[Cl:25].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Na+:5].[OH2:26].[OH:6][CH:7]1[CH2:8][NH:9][CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1>>[OH:6][CH:7]1[CH2:8][N:9]([C:23]([O:22][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:24])[CH:10]([C:12]([OH:13])=[O:14])[CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CC(O)CN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC(O)CN1C(=O)OCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |